Anthralin 10,10'-dimer

Description

Contextualization within Anthracenone (B14071504) Chemistry Research

Anthracenones are a class of aromatic compounds based on the anthracene (B1667546) scaffold, known for their diverse chemical and biological activities. Research in this area encompasses the synthesis of novel derivatives, investigation of their photochemical and redox properties, and exploration of their potential in medicinal chemistry. nih.govresearchgate.netijdvl.com Anthralin (B1665566) (1,8-dihydroxy-9(10H)-anthracenone) is a prominent member of this family. The formation of the Anthralin 10,10'-dimer is a significant aspect of anthralin's chemical behavior, representing a key transformation product that aids in understanding the reactivity of the anthracenone core. ijdvl.comnih.gov

Significance of Dimer Formation in Mechanistic Studies of Anthralin Transformations

The dimerization of anthralin to form the 10,10'-dimer is a crucial event in the study of its chemical transformations. The formation of this dimer is a primary pathway of anthralin degradation, particularly in solution and under various storage conditions. nih.govnih.gov Understanding the mechanism of this dimerization provides insight into the stability of anthralin and the reactive intermediates involved in its decomposition.

The relative biological inactivity of the dimer compared to the parent compound is a key factor in elucidating anthralin's mode of action. ijdvl.comnih.gov By studying the dimer as a stable endpoint of one of anthralin's transformation pathways, researchers can differentiate the chemical species responsible for therapeutic effects from those that are products of its degradation. The mesolytic cleavage of the radical anion of the anthralin dimer has been shown to simultaneously produce both the anthralyl anion and the anthralyl radical, highlighting its importance in studying these reactive intermediates. acs.orgresearchgate.net

Overview of Academic Research Trajectories on the Dimer

Academic research on the this compound has largely followed the trajectory of investigations into the therapeutic properties and chemical stability of anthralin. Early studies focused on identifying the degradation products of anthralin, with the dimer being recognized as a significant component. nih.gov Subsequent research has delved into the mechanisms of its formation and its comparative biological activity. More recent studies have utilized the dimer as a reference standard in analytical methods for assessing the purity and stability of anthralin formulations. nih.gov The synthesis of the dimer has also been a subject of investigation, providing pure material for further chemical and biological studies. nih.gov

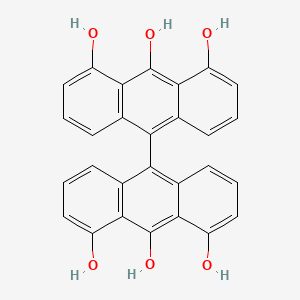

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

10-(4,5,10-trihydroxyanthracen-9-yl)anthracene-1,8,9-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H18O6/c29-17-9-1-5-13-21(14-6-2-10-18(30)24(14)27(33)23(13)17)22-15-7-3-11-19(31)25(15)28(34)26-16(22)8-4-12-20(26)32/h1-12,29-34H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUNYGANIYRQQLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C3=C(C(=CC=C3)O)C(=C2C(=C1)O)O)C4=C5C=CC=C(C5=C(C6=C4C=CC=C6O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30202676 | |

| Record name | Anthralin 10,10'-dimer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30202676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54304-27-7 | |

| Record name | Anthralin 10,10'-dimer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054304277 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anthralin 10,10'-dimer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30202676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanisms and Pathways of Anthralin 10,10 Dimer Formation

Oxidative Dimerization Reactions of Anthralin (B1665566) Precursors

The principal pathway to the Anthralin 10,10'-dimer involves the oxidative dimerization of anthralin. google.com Anthralin, a potent reducing agent, is susceptible to auto-oxidation. google.com This process is initiated by the loss of a hydrogen atom from the C10 position of the anthralin molecule, leading to the formation of a reactive anthralinyl radical. researchgate.net Two of these primary radicals can then combine to form the 10,10'-dimer, a more stable, colored compound. google.comresearchgate.net This dimerization is often accelerated by the presence of initiators such as oxygen, light, and various ions. google.com

Free Radical Intermediates in Dimerization Processes

The formation of the this compound is fundamentally a free-radical-mediated process. The initial and most critical step is the generation of the anthralinyl radical (also referred to as the 9-anthron-10-yl radical). researchgate.netresearchgate.net This occurs through the abstraction of a hydrogen atom from the central methylene (B1212753) group (C10) of the anthralin molecule. researchgate.net

One-electron reduction of anthralin significantly enhances its capacity to act as a hydrogen atom donor, facilitating the formation of the anthralyl radical. nih.gov Studies have shown that radicals generated during the radiolysis of certain matrices can abstract a hydrogen atom from anthralin to produce this key radical intermediate. nih.govunifr.ch The anthralyl radical is notably more reactive towards oxygen than its corresponding anion. nih.govunifr.ch

The dimerization process itself can be influenced by the multiplicity of the radical pair. Research on the 10,10'-dehydrodimer has indicated that the radical can be formed through the spontaneous fragmentation of both singlet and triplet states of the dimer. acs.org

Influence of Redox Environments on Dimer Formation Kinetics

The rate and extent of this compound formation are highly dependent on the surrounding redox environment. Anthralin itself is a powerful reducing agent and its oxidation under physiological conditions leads to the formation of the anthralinyl radical. researchgate.net The presence of oxidizing agents accelerates this process.

Studies investigating the redox reactions of anthralin have demonstrated that one-electron reduction significantly increases its ability to donate a hydrogen atom, thereby promoting the formation of the anthralyl radical necessary for dimerization. nih.govunifr.ch Conversely, the presence of antioxidants can interfere with the formation of free radicals, thereby slowing down the dimerization process. researchgate.net The redox potential of the system plays a crucial role; for instance, in the context of redox flow batteries, the irreversible dimerization of anthrahydroquinone intermediates is a known decomposition pathway. harvard.edu

The interaction of anthralin with mitochondrial membranes, which are rich in redox components, highlights the influence of biological redox systems. Anthralin can act as an electron donor to the inner mitochondrial membrane, affecting the redox state of components like ubiquinone and iron-sulfur clusters, which in turn can influence the formation of reactive oxygen species and subsequent dimerization. nih.gov

pH and Solvent Effects on Dimerization Pathways

The chemical environment, specifically the pH and the nature of the solvent, exerts a significant influence on the pathways and kinetics of this compound formation.

pH Effects: The stability of anthralin and its propensity to dimerize are pH-dependent. In alkaline solutions, the decomposition of anthralin is accelerated. researchgate.net The oxidation of dithranol (anthralin) has been shown to be faster at higher pH values. researchgate.net This is attributed to the increased ease of deprotonation at the C10 position, which facilitates the formation of the anthralinyl radical. The resulting anion is a key intermediate in the dimerization process. researchgate.net

Solvent Effects: The choice of solvent can significantly impact the stability of anthralin and its oxidation products. Anthralin is noted to be fairly stable in non-polar solvents, while polar solvents can influence the tautomeric equilibrium between the enol and keto forms of the molecule. researchgate.netresearch-solution.com Methanol (B129727) has been identified as a suitable solvent for anthralin, its dimer, and another oxidation product, danthrone. research-solution.com The ability of the solvent to form hydrogen bonds can also play a role in stabilizing intermediates and influencing reaction rates. researchgate.net The amphiphilic nature of the anthralin molecule can lead to its concentration at interfaces, where it is more susceptible to attack by oxidation initiators, thereby accelerating dimer formation. google.com

Electrochemical Generation of Anthralin Dimer

The this compound can be generated through electrochemical methods. This process typically involves the controlled oxidation of anthralin at an electrode surface. Under highly alkaline and anaerobic conditions, the electrochemical oxidation of a related compound, 2,6-dihydroxyanthrahydroquinone (DHA), leads to the complete and irreversible conversion to its dimer. harvard.edu This occurs through a facile one-electron oxidation of the carbanion, followed by radical dimerization. harvard.edu

Photochemical Pathways to Dimer Formation

Light, particularly in the ultraviolet (UV) range, can serve as a catalyst for the formation of the this compound. Anthralin is known to undergo light-catalyzed oxidation and dimerization. google.com The absorption of light can provide the necessary energy to promote the formation of the anthralyl radical, which then dimerizes. unifr.ch

The photochemistry of anthralin is of considerable interest, especially since UV radiation is sometimes used in conjunction with anthralin treatments, although this can lead to skin irritation. unifr.ch The sensitivity of anthralin to light and oxygen suggests the involvement of photochemically generated intermediates in its reactions. unifr.ch

The general principle of photochemical dimerization is well-established for anthracene (B1667546) and its derivatives, which can undergo a [4+4] cycloaddition upon exposure to UV light to form dimers. researchgate.net While the specific mechanism for anthralin may differ due to its structural features, the role of light in initiating the dimerization process is a key factor.

Enzymatic or Biologically Inspired Dimerization Processes

The formation of the this compound can also be influenced by biological systems, including enzymes. While specific enzymes that directly catalyze the dimerization of anthralin are not extensively characterized, the interaction of anthralin with biological environments can promote this reaction.

For instance, anthralin is known to accumulate in mitochondria and interact with the electron transport chain. researchgate.net This interaction can lead to the generation of reactive oxygen species (ROS) and the formation of the anthralinyl radical, a necessary precursor for dimerization. researchgate.net The oxidation of anthralin under physiological conditions results in the formation of this key radical intermediate. researchgate.net

Biologically inspired approaches have also been explored. For example, the zinc-catalyzed oxidation of 5-S-cysteinyldopa under biomimetic conditions has been shown to produce dimers, providing a model for how biological systems might facilitate such reactions. acs.org Furthermore, the oxidation of dithranol (anthralin) can be catalyzed by enzymes like nogalamycin (B1679386) monooxygenase, highlighting the potential for enzymatic involvement in its transformation. researchgate.net

Advanced Structural Elucidation and Spectroscopic Characterization of Anthralin 10,10 Dimer

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignment

NMR spectroscopy is a cornerstone technique for the detailed structural analysis of the Anthralin (B1665566) 10,10'-dimer in solution. It provides critical information about the chemical environment of individual protons and carbon atoms, enabling the assignment of the complex molecular framework.

High-resolution ¹H and ¹³C NMR spectra provide the foundational data for the structural assignment of the dimer. While specific peak assignments for the Anthralin 10,10'-dimer are not extensively detailed in the provided search results, general principles of NMR analysis of similar complex molecules can be applied. For instance, the analysis of related dimeric structures often involves comparing the spectra of the dimer to its monomeric precursor to identify changes in chemical shifts and coupling constants that arise from dimerization. researchgate.netmdpi.com

In a typical ¹H NMR spectrum of a complex molecule like the this compound, distinct signals would be expected for the aromatic protons and the protons at the newly formed C10-C10' bond. The integration of these signals would confirm the number of protons in each environment, consistent with the dimeric structure. The coupling patterns (e.g., doublets, triplets, multiplets) would reveal the connectivity between adjacent protons. mdpi.comresearchgate.net

The ¹³C NMR spectrum is equally vital, providing a count of the unique carbon atoms in the molecule. The chemical shifts of the carbon signals indicate their electronic environment (e.g., aromatic, carbonyl, aliphatic). For the dimer, the signals corresponding to the C10 and C10' carbons would be of particular interest, as their chemical shift would be significantly different from that of the C10 carbon in the anthralin monomer. researchgate.netrsc.org

Table 1: Representative ¹H and ¹³C NMR Data for a Dimeric Structure

| Nucleus | Chemical Shift (δ) ppm | Description |

| ¹H | 7.0 - 8.0 | Aromatic Protons |

| ¹H | ~4.0 - 5.0 | Methine Protons (at C10, C10') |

| ¹³C | 110 - 150 | Aromatic Carbons |

| ¹³C | ~40 - 60 | Aliphatic Carbons (at C10, C10') |

| ¹³C | >180 | Carbonyl Carbons |

| Note: This table is illustrative and based on general chemical shift ranges for similar organic molecules. Actual values for this compound require experimental data. |

To unambiguously assign the complex structure of the this compound, a suite of two-dimensional (2D) NMR experiments is indispensable. These techniques provide information about the connectivity and spatial relationships between different nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to establish the connectivity of protons within the aromatic rings and at the dimer linkage. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is crucial for assigning the carbon signals based on the already assigned proton signals. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are separated by two or three bonds. This long-range correlation is vital for piecing together the different fragments of the molecule and confirming the connectivity across the C10-C10' bond. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This is particularly important for determining the stereochemistry of the dimer, for example, the relative orientation of the two anthrone (B1665570) units.

Through the combined interpretation of these 2D NMR spectra, a detailed and unambiguous three-dimensional picture of the this compound can be constructed. researchgate.netoatext.com

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of the this compound by analyzing its mass-to-charge ratio (m/z).

High-Resolution Mass Spectrometry (HRMS) is critical for determining the exact molecular weight of the this compound with high precision. guidechem.comepa.gov This allows for the unambiguous determination of its molecular formula. The expected molecular formula for the this compound is C₂₈H₁₈O₆, which corresponds to a monoisotopic mass of approximately 450.1103 g/mol . guidechem.comepa.gov HRMS can confirm this mass to within a few parts per million, providing strong evidence for the dimeric structure.

Table 2: HRMS Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₂₈H₁₈O₆ | guidechem.comepa.gov |

| Average Mass | 450.446 g/mol | epa.gov |

| Monoisotopic Mass | 450.110338 g/mol | guidechem.comepa.gov |

Tandem Mass Spectrometry (MS/MS) provides further structural insights by inducing fragmentation of the parent ion and analyzing the resulting fragment ions. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of the atoms. For the this compound, a key fragmentation would be the cleavage of the C10-C10' bond, resulting in fragment ions corresponding to the anthralin monomer. Other characteristic fragmentations would involve losses of small molecules like water or carbon monoxide from the anthrone rings. The analysis of these fragmentation pathways provides corroborating evidence for the proposed structure of the dimer. rsc.orgusp.brresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within the this compound. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelengths of maximum absorbance (λmax) and the intensity of the absorption bands provide information about the extent of the conjugated π-electron system in the molecule.

The UV-Vis spectrum of the this compound is expected to differ from that of the anthralin monomer. The formation of the dimer disrupts the extended conjugation of the individual anthrone units to some extent, which would likely result in a shift of the absorption bands. The spectrum of the dimer would be characterized by π-π* and n-π* transitions associated with the aromatic rings and the carbonyl groups. mdpi.comekb.eg Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to calculate the theoretical UV-Vis spectrum and help in the assignment of the observed electronic transitions. mdpi.comau.dk Studies on related systems have shown that dimerization can lead to changes in the electronic absorption spectra, which can be monitored to follow the dimerization process. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Key functional groups in this compound include O-H (hydroxyl), C=O (ketone), C-C bonds within the aromatic rings, and C-H bonds. The hydroxyl groups are involved in intramolecular hydrogen bonding, which would influence the position and shape of the O-H stretching band. iucr.org The carbonyl (C=O) group of the anthrone system is also a prominent feature.

Interactive Data Table: Predicted IR Absorption Ranges for this compound Functional Groups

| Functional Group | Bond Type | Predicted Absorption Range (cm⁻¹) | Notes |

| Hydroxyl | O-H stretch | 3200-3600 (broad) | The broadness is due to intramolecular hydrogen bonding. iucr.org |

| Ketone | C=O stretch | 1650-1700 | The exact position can be influenced by conjugation and hydrogen bonding. |

| Aromatic Ring | C=C stretch | 1450-1600 | Multiple bands are expected due to the complex aromatic system. |

| Alkane (at C10, C10') | C-H stretch | 2850-3000 | Arising from the sp³-hybridized carbons linking the two moieties. |

| Aromatic | C-H stretch | 3000-3100 | Typically weaker than alkane C-H stretches. |

This table is based on general IR spectroscopy principles and the known structural features of the molecule. Specific values would require experimental data.

Studies on the photodimers of related aromatic compounds like anthracene (B1667546) show that dimerization leads to the loss of conjugation in the parent molecule, which would be reflected in the IR spectrum. researchgate.net For this compound, the dimerization occurs at the 10 and 10' positions, disrupting the anthrone conjugation. iucr.org

Electron Paramagnetic Resonance (EPR) Spectroscopy in Radical Formation Studies

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a technique specifically used to study species with unpaired electrons, such as free radicals. The formation of radicals from anthralin and its derivatives is believed to be central to its biological activity.

Studies have shown that anthralin can generate free radicals in various systems. researchgate.netnih.gov One key process involves the mesolytic cleavage of the radical anion of the anthralin dimer. researchgate.netunifr.chacs.org This process simultaneously yields the anthralyl radical and the anthralyl anion. researchgate.netunifr.ch

The anthralin free radical has been characterized by its absorption maxima at 370, 490, and 720 nm. nih.gov EPR spectroscopy has been employed to monitor the kinetics of anthracene oxidation reactions, where the formation of a radical intermediate is followed by a dimerization step. nih.gov Although this study focuses on anthracene itself, it demonstrates the utility of EPR in tracking radical-mediated dimerization.

Research has also investigated the fragmentation of the dehydrodimer of anthralin, which upon excitation, spontaneously yields a pair of anthralin radicals. nih.gov The multiplicity of the radical pair (singlet or triplet) influences its subsequent reactivity, with the triplet pair leading to free radicals that escape the solvent cage. nih.gov

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state. The crystal structure of this compound has been determined, confirming its molecular formula as 1,1',8,8'-tetrahydroxy-10,10'-bi-9(10H)-anthrone. iucr.org

The analysis revealed that the molecule consists of two identical halves related by a twofold crystallographic axis. iucr.org A crucial finding is the length of the central C10-C10' bond linking the two anthracene moieties, which is stretched to 1.612 (7) Å. iucr.org This elongated bond is a significant structural feature. The molecule crystallizes in a way that is dominated by an extensive network of hydrogen bonds. iucr.org Specifically, the three hydroxyl groups on each half of the dimer are interlinked by intramolecular O-H···O hydrogen bonds. iucr.org

Interactive Data Table: Key Crystallographic Parameters for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₂₈H₁₈O₆ | iucr.org |

| Systematic Name | 1,1',8,8'-tetrahydroxy-10,10'-bi-9(10H)-anthrone | iucr.org |

| Crystal System | (Not specified in abstract) | |

| C10-C10' Bond Length | 1.612 (7) Å | iucr.org |

| Endocyclic Angle (at C10-C10') | 114.5 (3) ° | iucr.org |

| Hydrogen Bonding | Extensive intramolecular O-H···O networks | iucr.org |

Data extracted from the crystallographic analysis by Ahmed, F.R. (1982). iucr.org

The solid-state structure provides a foundational understanding of the dimer's geometry, which influences its chemical and physical properties.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Chiral Analysis

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are chiroptical spectroscopic techniques used to study chiral molecules. VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions, while ECD does the same in the UV-visible region for electronic transitions. researchgate.netcas.cz

The this compound molecule itself, in its ground state conformation as determined by X-ray crystallography, possesses a center of inversion and is therefore achiral. iucr.org The two halves of the molecule are enantiomeric with respect to each other, resulting in a meso compound.

However, the concept of chirality can become relevant under certain conditions. For instance, if the rotation around the central C10-C10' bond were restricted, it could potentially lead to atropisomers which could be chiral. There is no evidence from the provided search results to suggest that stable, separable atropisomers of this compound exist at room temperature.

While direct VCD or ECD studies on this compound are not found in the search results, these techniques are powerful for determining the absolute configuration of chiral molecules, including natural products and synthetic compounds. researchgate.net The application of VCD and ECD would be relevant if chiral derivatives of the dimer were synthesized or if the molecule adopted a stable chiral conformation under specific environmental conditions (e.g., upon binding to a chiral substrate). nih.govdoi.org

Computational and Theoretical Investigations of Anthralin 10,10 Dimer

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of the Anthralin (B1665566) 10,10'-dimer, which is also known as 1,8,1',8'-tetrahydroxy-10,10'-dianthrone or bianthrone. nih.govresearchgate.net These methods are used to predict its geometry, electronic distribution, and relative stability compared to its monomer, anthralin, and other degradation products. nih.gov Early computational work utilized semiempirical methods like the Austin Model 1 (AM1) to study anthralin and its degradation products, including the dimer. nih.gov More recent and accurate studies employ higher levels of theory to elucidate these properties. researchgate.netmdpi.com

The stability and electronic characteristics of the dimer are significantly different from the parent anthralin molecule. For instance, studies on the interaction of these compounds with mitochondrial membranes show that anthralin acts as an electron donor, whereas the anthralin dimer is a much weaker inhibitor of mitochondrial functions and does not appear to function as an electron donor. nih.gov Such differences in activity are rooted in their distinct electronic structures, which can be explored in detail through quantum chemical calculations.

Density Functional Theory (DFT) has become a standard method for investigating the structure and energetics of complex organic molecules due to its balance of computational cost and accuracy. researchgate.netnih.gov For the Anthralin 10,10'-dimer, DFT calculations are used to explore its potential energy surface and identify stable conformations. The molecule's structure, characterized by two anthrone (B1665570) units linked at the C10 and C10' positions, allows for various rotational and conformational isomers.

Table 1: Computational Methods Applied in Theoretical Studies of Anthralin and its Derivatives

| Computational Method | Application | Reference |

|---|---|---|

| Austin Model 1 (AM1) | Examination of tautomeric equilibrium and degradation products. | nih.gov |

| Density Functional Theory (DFT) | Analysis of molecular structure, vibrational spectra, MEP, and RDG. | researchgate.netmdpi.com |

| Time-Dependent DFT (TD-DFT) | Prediction of UV-VIS spectra and electronic transitions. | peerj.comresearchgate.net |

Ab initio methods, which are based on first principles without empirical parameters, provide a rigorous framework for analyzing the molecular orbitals (MOs) of the this compound. google.com Techniques like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Configuration Interaction (CI) are used to obtain detailed information about the electronic wave function. acs.orgwikipedia.orgsapub.org

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is particularly important. The energies and spatial distributions of these frontier orbitals are crucial for understanding the dimer's chemical reactivity, electronic transitions, and charge transfer properties. sapub.org For a dimer, the analysis can be extended to understand the interaction between the orbitals of the two monomer units, leading to the formation of bonding and anti-bonding combinations that define the electronic structure of the supermolecule. researchgate.net The HOMO-LUMO gap is a key parameter that helps in understanding the kinetic stability and reactivity of the molecule. sapub.org

Molecular Dynamics (MD) Simulations of Dimer Behavior in Model Systems

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. ambermd.org For the this compound, MD simulations can provide insights into its dynamic behavior, conformational flexibility, and interactions with its environment, such as a solvent or a biological membrane. biorxiv.org

In a typical MD simulation, the forces between atoms are calculated using a molecular mechanics force field (like AMBER or OPLS-AA), and Newton's equations of motion are integrated to follow the trajectory of the system. ambermd.orgbiorxiv.org By simulating the dimer in a model system (e.g., a box of water or a lipid bilayer), researchers can observe how the molecule behaves in a more realistic setting than the gas phase calculations of quantum chemistry. These simulations can reveal preferred conformations in solution, the dynamics of intramolecular hydrogen bonds, and the orientation and penetration of the dimer within a model cell membrane. While specific MD studies focusing solely on the this compound are not prominently documented in the reviewed literature, the methodology is well-suited to explore its behavior. Simulations of sufficient length, potentially 100 ns or more, would be necessary to adequately sample the conformational space and observe significant dynamic events. researchgate.net

Reaction Mechanism Modeling for Dimer Formation and Transformation

Computational modeling is instrumental in elucidating the complex reaction pathways involved in the formation of the this compound from its monomer and its subsequent transformations. Anthralin is known to be unstable, and its degradation leads to the dimer and other oxidation products like danthron (B1669808). nih.govresearchgate.net

Theoretical studies can model the initial steps of dimer formation, which likely involves the generation of an anthralin radical. researchgate.netunifr.ch One-electron reduction of anthralin can lead to the formation of an anthralyl radical, which can then dimerize. researchgate.netunifr.ch Quantum chemical methods can be used to calculate the structures and energies of reactants, transition states, and products for these proposed reaction steps. For example, it has been shown that the radical anion of the anthralin dimer can undergo mesolytic cleavage to simultaneously produce the anthralyl radical and the anthralyl anion. researchgate.netunifr.ch By mapping the reaction energy profile, computational chemists can determine the most likely mechanism, identify key intermediates, and calculate activation barriers, providing a detailed picture of the transformation process at the molecular level.

Structure-Reactivity Relationship Prediction through Computational Approaches

Computational approaches are pivotal in establishing structure-reactivity relationships, explaining why the this compound exhibits different biological and chemical activity compared to anthralin. nih.govnih.gov By calculating various molecular descriptors, a link can be established between the molecule's computed properties and its observed behavior.

Key computational descriptors include:

Molecular Electrostatic Potential (MEP): The MEP map reveals the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. mdpi.com This is crucial for predicting sites of interaction with other molecules.

Frontier Molecular Orbitals (HOMO/LUMO): The energy and localization of the HOMO and LUMO are indicators of the molecule's ability to donate or accept electrons, respectively, which is central to its redox chemistry. sapub.org

Bond Dissociation Energies: Calculating the energy required to break specific bonds can help predict the molecule's stability and which reactions are most likely to occur. researchgate.net

Experimental studies have shown that the anthralin dimer is significantly less active than anthralin in various biological assays, such as the inhibition of mitochondrial functions or effects on neutrophils. nih.govnih.gov Computational models can explain this by comparing the electronic properties of the monomer and the dimer. For example, the dimer lacks the reactive C-H group at the 10-position, and its redox properties are different. These structural and electronic differences, quantified through computational methods, provide a rational basis for the observed differences in reactivity and biological effect. nih.gov

Molecular and Cellular Interaction Studies of Anthralin 10,10 Dimer in Research Models

Investigation of Dimer Interactions with Model Biological Membranes

Research into the effects of the Anthralin (B1665566) 10,10'-dimer on biological membranes has primarily utilized isolated mitochondria as a model system. Studies focusing on the inner mitochondrial membrane revealed that the dimer has a markedly different and less potent impact compared to its precursor, anthralin. nih.gov

In models analyzing mitochondrial function, Anthralin 10,10'-dimer was found to be a much weaker inhibitor of mitochondrial activities. nih.gov Unlike anthralin, the dimer does not act as an electron donor to redox components within the inner mitochondrial membrane. nih.gov Consequently, it fails to reduce mitochondrial ubiquinone-9 and -10 or the mitochondrial iron-sulfur clusters. nih.gov This lack of interaction with key components of the electron transport chain underscores its reduced biological activity at the membrane level.

Further studies using human polymorphonuclear leukocytes (PMNs), or neutrophils, corroborated the dimer's limited membrane activity. In these models, this compound, along with another derivative, danthrone, was found to be ineffective at influencing neutrophil functions such as superoxide (B77818) anion generation, a process intrinsically linked to membrane-bound enzyme activity. nih.gov This contrasts sharply with anthralin, which significantly alters sensitive sites at or within the cellular membrane. nih.gov

Table 1: Comparative Effects of Anthralin and its Dimer on Mitochondrial Membrane Parameters This table summarizes findings from studies on isolated inner mitochondrial membranes.

| Parameter | Effect of Anthralin | Effect of this compound | Source |

| Inhibition of Mitochondrial Respiration | Potent Inhibitor | Weak Inhibitor | nih.gov |

| Inhibition of ATP Synthesis | Potent Inhibitor | Weak Inhibitor | nih.gov |

| Reduction of Ubiquinone Pool | Reduces to Ubiquinols | No Effect | nih.gov |

| Reduction of Iron-Sulfur Clusters | Reduces Clusters | No Effect | nih.gov |

| Function as Electron Donor | Yes | No | nih.gov |

Studies on Dimer Influence on Cellular Redox Balance in vitro

The influence of this compound on the cellular redox state has been shown to be substantially less pronounced than that of anthralin. In mitochondrial systems, the dimer does not function as an electron donor, a key mechanism by which anthralin alters the redox balance by reducing components like ubiquinone. nih.gov

In models with human neutrophils, the dimer was ineffective at inducing the generation of superoxide anions, a key reactive oxygen species (ROS) involved in cellular signaling and stress. nih.gov This suggests that in these cellular systems, the dimer does not significantly contribute to the oxidative burst that its precursor can trigger.

However, specific chemical studies reveal a more complex role for the dimer in redox reactions under certain conditions. Research using radiolytic methods has shown that the one-electron reduction of the this compound results in a radical anion. researchgate.netunifr.ch This radical anion is unstable and undergoes mesolytic cleavage to simultaneously generate the anthralyl radical and the anthralyl anion. researchgate.netunifr.ch Therefore, while the dimer itself may be relatively inert in some biological assays, its own redox-activated form can be a source of other reactive species.

Assessment of Dimer Effects on Molecular Pathways in Isolated Systems

The effects of this compound have been assessed on several key molecular pathways, revealing a general pattern of significantly lower activity compared to anthralin.

Mitochondrial Bioenergetics: In isolated mitochondria, the dimer is a weak inhibitor of the electron transport chain and ATP synthesis, two fundamental bioenergetic pathways. nih.gov Its impact is minor compared to the potent, oligomycin-like inhibitory effect of anthralin. nih.gov

Neutrophil Chemotaxis: In studies of leukocyte function, the dimer was found to be inactive. It did not inhibit the directed migration (chemotaxis) of neutrophils towards various chemoattractants, a pathway that is substantially inhibited by anthralin. nih.gov

Enzyme Inhibition: The relationship between the dimer and the inhibition of enzymes such as glucose-6-phosphate dehydrogenase (G6PDH) is indirect. The ability of anthralin to inhibit G6PDH in vitro has been correlated with its capacity to undergo oxidation to form products including the anthralin dimer. sinica.edu.tw This suggests the oxidative process leading to the dimer, rather than the dimer itself, is linked to the enzyme's inhibition.

Table 2: Summary of this compound's Effects on Specific Molecular Pathways

| Molecular Pathway | System Studied | Observed Effect of Dimer | Source |

| Electron Transport Chain | Isolated Mitochondria | Weak inhibition | nih.gov |

| ATP Synthesis | Isolated Mitochondria | Weak inhibition | nih.gov |

| Leukocyte Chemotaxis | Human Neutrophils | Ineffective / No inhibition | nih.gov |

| Superoxide Generation | Human Neutrophils | Ineffective / No generation | nih.gov |

Role of Dimer in Radical Scavenging or Generation in Biochemical Systems

The this compound plays a specific role in the generation of radical species under reductive conditions. While anthralin itself can generate ROS, potentially through autoxidation, the dimer participates in a distinct chemical pathway. nih.gov

The primary mechanism of radical generation involving the dimer occurs following its one-electron reduction. This creates the radical anion of the dimer, which is unstable and cleaves to produce both the anthralyl anion and the anthralyl radical. researchgate.netunifr.ch This process demonstrates that the dimer can act as a precursor to the anthralyl radical, a species whose role in the therapeutic process is of significant interest. unifr.ch

Comparative Analysis of Dimer's Molecular Interactions versus Anthralin Precursor

A direct comparative analysis consistently demonstrates that this compound is substantially less biologically active than its anthralin precursor across a range of in vitro models.

In studies of mitochondrial function, anthralin acts as a potent inhibitor of cyanide-sensitive respiration and ATP synthesis, and it actively reduces components of the electron transport chain. nih.gov The dimer is described as a "much weaker inhibitor" of these functions and does not act as an electron donor. nih.gov

This disparity in activity is also evident in cellular models. Anthralin effectively inhibits neutrophil motility and superoxide generation, whereas the dimer is reported to be "ineffective" in producing the same outcomes. nih.gov This lack of effect on neutrophil function is significant, as these actions are thought to be part of anthralin's mechanism of action. nih.gov The key distinction appears to be anthralin's ability to act as a potent reducing agent and electron donor within biological membranes, a property its dimer does not share. nih.gov

Table 3: Comparative Molecular Interactions: Anthralin vs. This compound

| Interaction / Effect | Anthralin | This compound | Source |

| Mitochondrial Interactions | |||

| Inhibition of Respiration & ATP Synthesis | Strong Inhibitor | Weak Inhibitor | nih.gov |

| Electron Donation to Membrane | Yes | No | nih.gov |

| Neutrophil Function | |||

| Inhibition of Chemotaxis | Yes | No (Ineffective) | nih.gov |

| Inhibition of Superoxide Generation | Yes | No (Ineffective) | nih.gov |

| Radical Generation | |||

| Primary Mechanism | Autoxidation / Electron Donation | Cleavage of its radical anion | nih.govresearchgate.netunifr.ch |

Analytical Methodologies for Anthralin 10,10 Dimer Detection and Quantification in Research Samples

Chromatographic Separation Techniques

Chromatography is the cornerstone for the analysis of anthralin (B1665566) and its degradation products, offering the high resolution required to separate structurally similar compounds within a mixture.

High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet-visible (UV-Vis) or photodiode array (PDA) detection is the most widely reported method for the simultaneous analysis of anthralin and its derivatives, including the 10,10'-dimer. nih.govresearchgate.net This technique provides a robust, sensitive, and specific means of quantification.

Researchers have developed several reversed-phase HPLC (RP-HPLC) methods, which are well-suited for separating the relatively non-polar anthralin and its degradation products. A common approach involves the use of a C18 stationary phase. One validated isocratic method utilized a mobile phase consisting of acetonitrile, distilled water, and acetic acid (58:37:5, v/v/v) at a flow rate of 1.1 mL/min, with UV detection at 394 nm. In this system, the retention time for the dithranol dimer was found to be 20.6 minutes, distinguishing it from dithranol (7.8 min) and another degradation product, danthron (B1669808) (5.8 min).

Another study detailed a gradient HPLC method capable of resolving the dimer alongside anthralin and danthron. nih.gov This method employed a Gemini C18 column with a gradient mobile phase starting with a mixture of water and phosphoric acid (H₃PO₄) and transitioning to a higher concentration of the organic phase. Detection was set at 230 nm. nih.gov The limit of detection (LoD) for the dimer in this system was established at 1.8 µg/mL. nih.gov The specificity of HPLC methods is demonstrated by their ability to separate the dimer peak from the parent drug and other impurities, which is crucial for accurate stability and degradation studies. researchgate.net

Interactive Table 1: HPLC Method Parameters for Anthralin 10,10'-Dimer Analysis

| Parameter | Method 1 | Method 2 |

| Column | C18 | Gemini C18, 5 µm, 250 x 4.6 mm |

| Mobile Phase | Acetonitrile:Water:Acetic Acid (58:37:5 v/v/v) | Gradient: H₂O/H₃PO₄ |

| Flow Rate | 1.1 mL/min | 1.0 mL/min |

| Detection | UV at 394 nm | UV at 230 nm |

| Retention Time | 20.6 min | 16.7 min |

| Limit of Detection | Not Reported | 1.8 µg/mL |

The application of Gas Chromatography-Mass Spectrometry (GC-MS) for the direct analysis of this compound is challenging due to the compound's low volatility and high polarity, stemming from its multiple hydroxyl groups. sigmaaldrich.comjfda-online.com For GC analysis, non-volatile compounds require chemical derivatization to increase their volatility and thermal stability. jfda-online.comgcms.cz

A common derivatization technique for compounds containing hydroxyl groups is silylation, which involves replacing the active hydrogen of the hydroxyl group with a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.comgcms.czscience.gov Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. sigmaaldrich.com While studies have successfully used GC-MS to analyze other anthralin-related compounds and DNA base modifications after derivatization, a specific, validated GC-MS method for the derivatized 10,10'-dimer is not extensively documented in the reviewed literature. arizona.edunih.gov The applicability of GC-MS would therefore be contingent on the successful development of a reproducible derivatization protocol that converts the dimer into a volatile and stable form suitable for gas chromatographic separation and subsequent mass spectrometric detection. jfda-online.com

Hyphenated Techniques for Enhanced Resolution and Identification

Hyphenated techniques, which couple a separation method with a spectrometric detection method, provide superior analytical power, offering both high-resolution separation and definitive structural identification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for the analysis of drug impurities and degradation products, valued for its exceptional sensitivity and selectivity. americanpharmaceuticalreview.comulisboa.pt This technique is particularly useful for detecting and quantifying analytes at very low concentrations in complex matrices. The process involves separation via LC, followed by ionization of the analyte (e.g., via electrospray ionization - ESI), selection of a specific parent ion (precursor ion) in the first mass analyzer, fragmentation of this ion in a collision cell, and detection of specific product ions (daughter ions) in the second mass analyzer. labce.comwikipedia.org This process, known as Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM), ensures high specificity and reduces matrix interference. arizona.edulabce.comwikipedia.org

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) offers an additional layer of selectivity and sensitivity compared to single-quadrupole GC-MS, making it a valuable technique in metabolomics and trace analysis. shimadzu.com However, similar to GC-MS, its application to this compound would first require a successful and reproducible derivatization step to make the compound amenable to gas chromatography. There is currently no specific information in the scientific literature detailing the use of GC-MS/MS for the analysis of this compound in metabolomic studies.

Spectrophotometric Assays for Dimer Concentration Determination

Spectrophotometric methods offer a simpler and more cost-effective approach for quantification compared to chromatographic techniques, although they often lack the same degree of specificity. juniperpublishers.com These assays are based on the principle that the absorbance of light by a substance at a specific wavelength is proportional to its concentration in a solution.

Sample Preparation and Extraction Methodologies for Research Matrices

The accurate detection and quantification of this compound in research samples depend heavily on the efficacy of sample preparation and extraction techniques. These methodologies are designed to isolate the analyte from complex matrices, remove interfering substances, and concentrate it to a level suitable for instrumental analysis. The choice of method is dictated by the physicochemical properties of the dimer, the nature of the sample matrix (e.g., biological tissues, cell cultures, or commercial formulations), and the sensitivity of the analytical instrument.

Commonly employed research matrices where this compound is studied include skin tissue, cultured cells such as keratinocytes, and commercial anthralin preparations where the dimer exists as a degradation product. researchgate.netnih.govresearchgate.net The extraction strategies generally involve solvent extraction, followed by chromatographic purification steps.

Liquid-Liquid Extraction (LLE) Liquid-liquid extraction is a foundational technique used to separate compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. For this compound, which is more lipophilic than its parent compound, organic solvents are effective for extraction from aqueous-based biological samples. Modern advancements in LLE include the use of modified magnetic nanoparticles to improve cleanup efficiency and reduce solvent consumption, a technique that could be adapted for dimer analysis in complex matrices like blood. nih.gov

Solid-Phase Extraction (SPE) Solid-phase extraction is a widely used technique for sample cleanup and concentration that involves passing a liquid sample through a solid adsorbent (the stationary phase). mdpi.com The analyte of interest is either retained on the stationary phase while impurities pass through, or vice-versa. For a compound like this compound, a reverse-phase SPE cartridge (e.g., C18) could be employed, where the dimer would be retained from an aqueous sample and then eluted with a non-polar organic solvent. This method is highly adaptable and can offer cleaner extracts compared to LLE.

Chromatographic Purification Column chromatography is a primary method for purifying this compound, both from commercial anthralin powders and from crude extracts of biological or plant samples. researchgate.netnih.gov Silica (B1680970) gel is a common stationary phase for this purpose. researchgate.net A study involving the roots of Rumex crispus utilized a silica gel column eluted with a gradient of chloroform (B151607) and methanol (B129727) for initial separation. researchgate.net Further purification was achieved using preparative thin-layer chromatography (TLC). researchgate.net

Extraction from Specific Research Matrices

Human Keratinocytes: A detailed protocol for extracting anthralin and its degradation products, including the dimer, from human keratinocyte (HaCaT) cell cultures has been established. researchgate.netresearchgate.net This is particularly relevant for in vitro studies of the compound's biological effects. The procedure involves harvesting the cells after incubation, followed by a multi-step process to lyse the cells and release the intracellular contents for analysis. The specificity of the subsequent HPLC analysis confirms that no endogenous cellular components interfere with the detection of the dimer. researchgate.net

Skin Tissue: The dimer has been identified as a significant metabolite in both human and rat skin following the application of anthralin. researchgate.net Extraction from skin, a complex and lipid-rich tissue, typically requires homogenization followed by exhaustive solvent extraction.

Plant Material: A method for extracting related anthrone (B1665570) compounds from the powdered roots of Rumex crispus involved prolonged extraction with diethyl ether at room temperature. The crude extract was then subjected to silica gel column chromatography for separation. researchgate.net

The table below summarizes various sample preparation and extraction methodologies documented in research literature.

| Matrix | Extraction/Purification Technique | Key Parameters | Reference |

| Human Keratinocytes | Cell Lysis & Extraction | 1. Wash, trypsinize, and centrifuge cells.2. Resuspend cell pellet in sucrose (B13894) buffer.3. Sonicate to lyse cells.4. Centrifuge to remove debris; collect supernatant for HPLC analysis. | researchgate.net, researchgate.net |

| Commercial Anthralin Powder | Column Chromatography | Separation of pure anthralin, dimer, and anthraquinone (B42736). | nih.gov |

| Plant Roots (Rumex crispus) | Solvent Extraction & Column Chromatography | 1. Extract dried, powdered roots with diethyl ether.2. Evaporate solvent to yield crude extract.3. Subject extract to silica gel column chromatography. | researchgate.net |

| General Quinones | Pressurized Liquid Extraction (PLE) | Use of conventional solvents at elevated temperature and pressure; suitable for thermally unstable compounds. | mdpi.com |

Degradation and Transformation Pathways of Anthralin 10,10 Dimer

Further Oxidation Products and Polymerization Reactions

The Anthralin (B1665566) 10,10'-dimer is not the final product in the degradation cascade of anthralin. It can serve as an intermediate that undergoes additional oxidation and polymerization.

Oxidation Products: When anthralin is oxidized in a weakly alkaline buffer by air oxygen under homogeneous conditions (fully dissolved), the primary oxidation product is the dithranol-dimer. nih.gov This dimer can then be further oxidized. google.com One of the potential, though not extensively characterized, subsequent products is an anthraquinone (B42736) dimer. google.com

Polymerization: The dimer is implicated in the formation of complex, colored substances. Further oxidation and polymerization of the dimer lead to the creation of insoluble polymerization products, often referred to as "anthralin brown". researchgate.netmims.com This process is thought to proceed via the formation of secondary anthralin brown radicals. researchgate.net These polymeric materials are considered biologically inert. medicaljournals.se The formation of these colored substances is a known consequence of anthralin's chemistry and contributes to the staining of skin. medicaljournals.se

A proposed pathway involves the mesolytic cleavage of the radical anion of the anthralin dimer, which simultaneously yields the anthralyl anion and the anthralyl radical, highlighting the dimer's role in complex radical chemistry. researchgate.net

Chemical and Photochemical Stability Studies of the Dimer

The stability of the Anthralin 10,10'-dimer is a key factor in its persistence and subsequent reactions. It is generally considered more stable than its parent compound, anthralin.

Chemical Stability: Studies on anthralin degradation show that the dimer is a major product, indicating its relative stability under conditions that degrade anthralin. nih.gov For instance, in a weakly alkaline buffer, the dimer is a primary product under homogenous conditions. nih.gov While anthralin is highly unstable, its degradation to the dimer and other products like danthron (B1669808) proceeds readily. nih.govscielo.brresearchgate.net The dimer itself, along with 1,8-dihydroxy-9,10-anthraquinone, is considered a main impurity in anthralin preparations. nih.gov One study noted that the dimer does not cause any irritation on healthy skin, suggesting a degree of biological inertness which may be related to its stability. nih.gov

Photochemical Stability: Anthralin is known to be highly sensitive to light. scielo.brresearchgate.net Its photodegradation leads to the formation of the dimer and danthron. researchgate.net Studies on the photostability of dithranol (anthralin) in various formulations have been conducted. For example, loading dithranol into lipid-core nanocapsules was shown to improve its photostability against UVA light compared to a solution of the free drug. nih.gov While these studies focus on preventing the degradation of the parent drug, they implicitly note the formation of the dimer as a photodegradation product. Specific quantitative studies on the photochemical stability of the isolated this compound are not extensively detailed in the reviewed literature.

The table below summarizes findings on the stability of Anthralin and the formation of its dimer.

| Condition | Observation | Reference |

| Weakly alkaline buffer (homogeneous) | Dithranol is oxidized to dithranol-dimer. | nih.gov |

| Storage at -20°C (in solution) | Anthralin degrades, with a corresponding increase in the concentration of the dimer and danthron, even when protected from light. | researchgate.net |

| Healthy skin application | The dimer, considered an impurity, does not cause irritation. | nih.gov |

| UVA light exposure | Dithranol degrades to form products including the dimer. Nanoencapsulation can slow this process. | nih.gov |

Biochemical Degradation Routes of the Dimer in in vitro Systems

The biochemical behavior of the this compound has been investigated in several in vitro systems, generally indicating lower biological activity compared to the parent compound, anthralin.

Mitochondrial Interaction: In studies using isolated mitochondria, the this compound was found to be a much weaker inhibitor of mitochondrial functions than anthralin itself. medicaljournals.se This suggests that the dimerization of anthralin significantly reduces its interaction with and disruption of mitochondrial processes.

Interaction with Proteins: Research on the interaction with human serum albumin (HSA) showed that the 1,8,1',8'-tetrahydroxydianthrone dimer does not interact with HSA, in contrast to anthralin which binds readily. oup.com

Effects on Cell Proliferation and Differentiation: In vitro studies on keratinocytes have examined the effects of anthralin and its derivatives. While anthralin has known anti-proliferative and anti-respiratory activity, the dimer also exhibited some of these activities, though often to a different extent. mdpi.com For instance, the dimer was shown to have no influence on the diurnal mitotic variation and the cell cycle of the hairless mouse epidermis, unlike anthralin which significantly reduced mitotic activity. nih.gov This suggests that the dimer does not significantly interfere with epidermal cell kinetics in the same way as the parent compound.

The following table presents a summary of the in vitro biochemical findings for this compound.

| In Vitro System | Finding | Reference |

| Isolated Mitochondria | Much weaker inhibitor of mitochondrial functions compared to anthralin. | medicaljournals.se |

| Human Serum Albumin (HSA) | Does not interact with HSA. | oup.com |

| Hairless Mouse Epidermis | No influence on diurnal mitotic variation or cell cycle. | nih.gov |

| Keratinocytes | Exhibited some anti-proliferative and anti-respiratory activity. | mdpi.com |

Environmental Fate and Transformation Studies

Future Directions and Emerging Research Avenues

The study of Anthralin (B1665566) 10,10'-dimer, a significant metabolite of the long-standing therapeutic agent anthralin, is entering a new phase of detailed investigation. While historically viewed as a less active degradation product, recent research is beginning to appreciate the nuances of its chemical properties and potential. The future of research in this area is poised to move beyond simple characterization towards a more dynamic and predictive understanding of its behavior and utility. This involves innovating synthetic pathways, employing sophisticated real-time analytical techniques, integrating complex biological data, utilizing computational modeling, exploring its molecular framework for new chemical designs, and standardizing research methodologies.

Q & A

Basic Research Questions

Q. What are the validated synthetic protocols for Anthralin 10,10'-dimer, and how can researchers ensure structural fidelity during synthesis?

- Methodological Answer : Synthesis of this compound requires precise control over reaction conditions (e.g., temperature, solvent polarity) to avoid side products. Analytical validation via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) is critical. For instance, the InChIKey system (e.g.,

InChIKey=SRHFYVHFJIKJFO-UHFFFAOYSA-N) can standardize structural representation and facilitate database cross-referencing. Researchers should also compare spectral data with literature benchmarks to confirm absence of impurities, as misassignment of substitution patterns (e.g., 9,10- vs. 10,10'-positions) can invalidate results .

Q. What analytical techniques are recommended for characterizing this compound’s stability under varying storage conditions?

- Methodological Answer : Stability studies should employ accelerated degradation protocols (e.g., exposure to heat, light, humidity) followed by HPLC-UV or LC-MS to quantify degradation products. Kinetic modeling (e.g., Arrhenius plots) can predict shelf life. Data should include mean degradation rates ± standard deviation (SD) across triplicate experiments, with statistical significance (p < 0.05) assessed via ANOVA .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported efficacy data for this compound in immune-mediated dermatological conditions?

- Methodological Answer : Conflicting efficacy data (e.g., 20% vs. 60% response rates in comparative studies ) may arise from differences in experimental design. Researchers should:

- Compare protocols : Assess dosing regimens, application frequency, and patient inclusion criteria (e.g., disease severity, prior treatments).

- Apply meta-analysis : Pool data from independent studies using random-effects models to account for heterogeneity.

- Evaluate bias : Use tools like PRISMA guidelines to assess study quality and publication bias .

- Example Table :

| Study | Sample Size (n) | Response Rate (%) | Statistical Power | Blindness Protocol |

|---|---|---|---|---|

| A | 50 | 20 | 0.80 | Double-blind |

| B | 30 | 60 | 0.65 | Single-blind |

Q. What mechanistic studies are needed to elucidate this compound’s immunomodulatory action at the molecular level?

- Methodological Answer :

- In vitro assays : Use primary keratinocytes or T-cell cultures to measure cytokine profiles (e.g., IL-2, IFN-γ) via ELISA. Include dose-response curves (IC₅₀ calculations) and negative controls (e.g., vehicle-only groups).

- Transcriptomic analysis : Perform RNA-seq to identify differentially expressed genes (DEGs) post-treatment, with false discovery rate (FDR) correction for multiple comparisons .

- Validation : Confirm targets via CRISPR/Cas9 knockout or siRNA silencing, reporting effect sizes (e.g., Cohen’s d) and confidence intervals (CIs) .

Q. How can researchers optimize experimental reproducibility for this compound in preclinical models?

- Sample size justification : Use power analysis (α = 0.05, β = 0.20) to determine minimum n.

- Randomization and blinding : Detail methods for allocating subjects to control/treatment groups and masking assessors.

- Data transparency : Share raw datasets in repositories (e.g., Zenodo) with FAIR-compliant metadata (e.g., solvent purity, batch numbers) .

Data Analysis and Reporting

Q. What statistical frameworks are appropriate for analyzing dose-dependent toxicity of this compound?

- Methodological Answer :

- Non-linear regression : Fit dose-response data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.

- Toxicokinetic parameters : Calculate AUC, Cmax, and LD₅₀ with 95% CIs.

- Reporting standards : Avoid vague terms like “significant”; instead, specify p-values and adjust for multiplicity (e.g., Bonferroni correction) .

Q. How should researchers address variability in chromatographic purity assessments of this compound batches?

- Methodological Answer :

- Method validation : Adhere to ICH Q2(R1) guidelines for precision (RSD ≤ 2%), accuracy (spike recovery 98–102%), and linearity (R² ≥ 0.995) .

- Inter-laboratory studies : Conduct round-robin tests to harmonize protocols, reporting mean purity ± SEM across labs .

Ethical and Reporting Considerations

Q. What ethical safeguards are critical when designing clinical trials involving this compound?

- Methodological Answer :

- Informed consent : Document participant understanding of risks (e.g., localized irritation) and benefits.

- Adverse event reporting : Use MedDRA coding for standardized terminology and severity grading .

Q. How can systematic reviews on this compound mitigate biases in evidence synthesis?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.